N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide
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Overview
Description
N-(2-{[6-(4-METHYLPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)FURAN-2-CARBOXAMIDE is a complex organic compound that features a furan ring, a pyridazine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[6-(4-METHYLPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)FURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the furan and pyridazine intermediates. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The pyridazine ring is often prepared via the condensation of hydrazine with a diketone or a similar compound.
The final step involves the coupling of the furan and pyridazine intermediates through an ether linkage, followed by the introduction of the carboxamide group. This can be achieved using reagents such as carbonyldiimidazole (CDI) or other coupling agents under mild conditions to avoid decomposition of the sensitive intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and high-throughput screening of reaction conditions to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[6-(4-METHYLPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts can be employed.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions can be carried out using organolithium or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridazine ring can produce dihydropyridazines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory effects, although further research is needed to confirm these properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-{[6-(4-METHYLPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)FURAN-2-CARBOXAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The furan and pyridazine rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The carboxamide group may also play a role in binding to biological targets, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazinone and pyridazine-based drugs exhibit similar pharmacological activities and structural features.
Furan Derivatives: Furan-containing compounds, like furanones and furfurals, share the furan ring and can undergo similar chemical reactions.
Uniqueness
N-(2-{[6-(4-METHYLPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)FURAN-2-CARBOXAMIDE is unique due to the combination of the furan and pyridazine rings, which provides a distinct set of chemical and biological properties
Properties
Molecular Formula |
C18H17N3O3 |
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Molecular Weight |
323.3 g/mol |
IUPAC Name |
N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H17N3O3/c1-13-4-6-14(7-5-13)15-8-9-17(21-20-15)24-12-10-19-18(22)16-3-2-11-23-16/h2-9,11H,10,12H2,1H3,(H,19,22) |
InChI Key |
KZDKPVJKANDUQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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